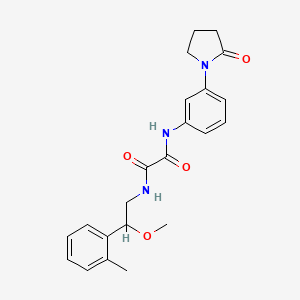

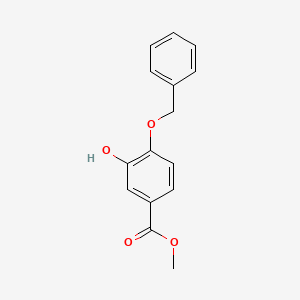

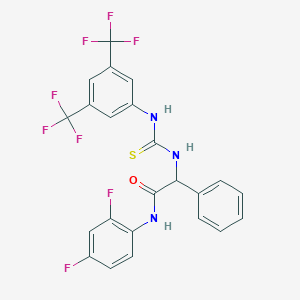

Phenyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound. It is related to a class of compounds known as piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups including a phenyl group, a methoxycarbonyl group, an amino group, an oxoacetamido group, and a carboxylate group. The exact structure would need to be determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve several steps, including acylation, sulfonation, and substitution . These reactions would need to be carefully controlled to ensure the correct product is formed.Scientific Research Applications

Palladium-Catalyzed Synthesis

One of the notable applications involves the use of structurally related compounds in palladium-catalyzed synthesis. For instance, compounds with similar structural motifs have been employed in oxindole synthesis through palladium-catalyzed C-H functionalization, illustrating their role in complex organic synthesis and the development of enzyme inhibitors for medicinal chemistry (Magano, Kiser, Shine, & Chen, 2014). This showcases the potential of such compounds in facilitating the synthesis of biologically active molecules.

Aminocarbonylation Reactions

Another significant application is found in the palladium-catalyzed aminocarbonylation reactions where alkoxycarbonylpiperidines, akin to the compound of interest, serve as N-nucleophiles. This process has been utilized to create complex molecules through the introduction of carboxamide groups, demonstrating the compound's relevance in synthesizing diverse organic molecules with potential pharmaceutical applications (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Anticonvulsant Activity

Moreover, derivatives of 3-phenyl-2-piperidinone, which share a structural resemblance, have been synthesized and evaluated for their anticonvulsant activity. This highlights the potential of such compounds in the development of new therapeutic agents for the treatment of epilepsy and related disorders (Brouillette & Grunewald, 1984).

Insecticidal Applications

In addition, pyridine derivatives, which can be considered structurally analogous to the compound , have been synthesized and tested for their toxicity against pests such as the cowpea aphid. This indicates the compound's potential utility in the development of novel insecticides for agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Future Directions

The future directions for research on this compound could include further studies to determine its exact structure and properties, as well as investigations into its potential uses in the pharmaceutical industry. Given the importance of piperidine-containing compounds in drug design, this compound could have significant potential for future research .

properties

IUPAC Name |

phenyl 4-[[[2-(4-methoxycarbonylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-31-22(29)17-7-9-18(10-8-17)25-21(28)20(27)24-15-16-11-13-26(14-12-16)23(30)32-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDLLTDLSATDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)

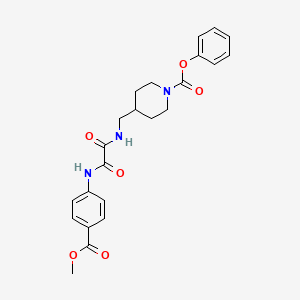

![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)

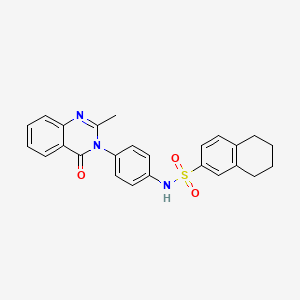

![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)